

An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orthocaine

Cat. No.: B1310953

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Chemical Identifiers:

- Chemical Name: 2,5-Dimethoxy-4-chloroamphetamine
- CAS Number: 42203-77-0 (Hydrochloric Salt)[1], 123431-31-2 (Freebase)[1][2][3]
- Synonyms: DOC, 4-Cl-2,5-DMA[1]

This technical guide provides a comprehensive overview of the scientific data and literature pertaining to 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

DOC is a substituted alpha-methylated phenethylamine that acts as a potent partial agonist at serotonin 5-HT_{2A} receptors, which is the primary mechanism mediating its hallucinogenic effects.[4] Its effects are comparable to other hallucinogenic amphetamines like DOB and DOM.[5]

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (K_i) of DOC for various serotonin receptors.

Receptor	Ki (nM)	Species	Radioligand	Source
5-HT _{2A}	1.2	Rat	[³ H]ketanserin	[6]
5-HT _{2B}	-	-	-	Data Not Available
5-HT _{2C}	-	-	-	Data Not Available

Note: Comprehensive Ki values for DOC across a wide range of receptors are not readily available in the public literature. The data presented is based on available information.

Functional Assay Data

DOC's functional activity is primarily characterized by its agonist effects at the 5-HT_{2A} receptor.

Assay Type	Receptor	Parameter	Value	Cell Line	Source
IP-1 Accumulation	5-HT _{2A}	EC ₅₀	~40 nM (similar to 5-HT)	-	[7]
Calcium Flux	5-HT _{2A}	EC ₅₀	-	CHO-K1	[8]

Note: Specific EC₅₀ values for DOC are limited. The value presented is an approximation based on comparative data with serotonin.

Pharmacokinetic Properties

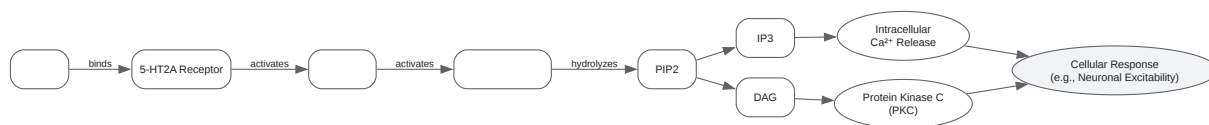
Parameter	Value	Species	Route of Administration	Source
Typical Oral Dose	1.5 - 3.0 mg	Human	Oral/Sublingual	[4][5]
Duration of Action	12 - 24 hours	Human	Oral	[2][3]
Metabolism	O-demethylation at the 2- and 5-positions	In vitro	-	[5]

Typical Concentrations in Biological Samples

Matrix	Concentration Range (Recreational Use)	Concentration Range (Intoxicated Patients)	Concentration Range (Acute Overdosage)	Source
Blood/Plasma	1–10 µg/L	>20 µg/L	>100 µg/L	[2][3]
Urine	300 - 1300 µg/L (non-fatal exposure)	-	-	[3]

Signaling Pathways

DOC, as a 5-HT_{2A} receptor agonist, primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).



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5-HT2A Receptor Gq-Coupled Signaling Pathway

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

This protocol describes a common synthetic route starting from 2,5-dimethoxybenzaldehyde.[9]

Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene

- A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.
- To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.
- The mixture is refluxed for 3 hours at an oil bath temperature of 135°C.
- The solvents are removed by vacuum distillation.
- The residue is suspended in water and extracted with chloroform.
- After evaporation of the chloroform and recrystallization from methanol, 2,5-dimethoxyphenyl-2-nitropropene is isolated.

Step 2: Synthesis of 2,5-dimethoxyamphetamine (2,5-DMA)

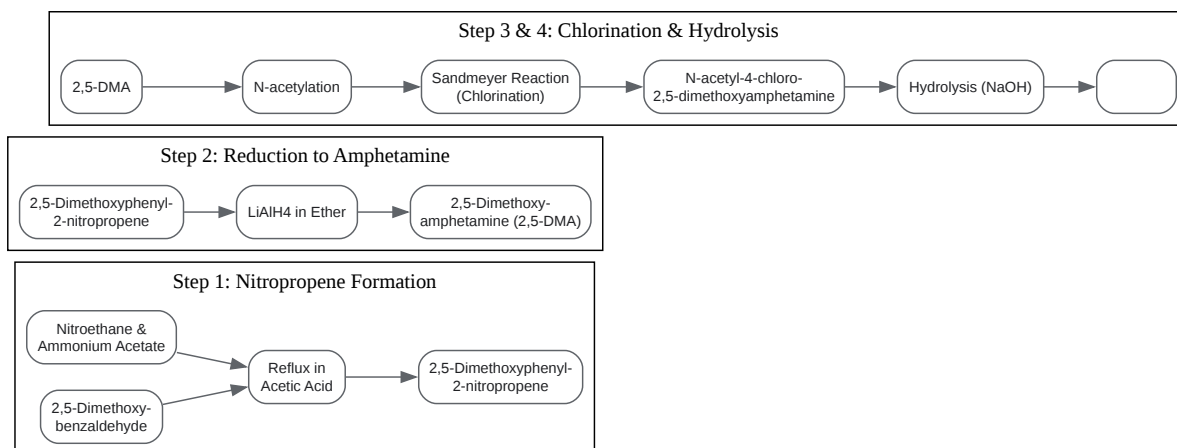
- A solution of 17g of 2,5-dimethoxyphenyl-2-nitropropene in 500ml of diethyl ether is added dropwise to a well-stirred suspension of 12g of Lithium Aluminum Hydride in 700ml of anhydrous ether.
- The mixture is refluxed for 20 hours.

- The reaction is cooled in an ice bath, and the excess hydride is carefully decomposed by the addition of 500ml of water.
- 300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture.
- The aqueous phase is separated and extracted with diethyl ether.
- The combined ether phases are washed with brine and dried over anhydrous Na_2SO_4 .

Step 3: N-acetylation and Chlorination This part of the synthesis involves a Sandmeyer reaction to introduce the chlorine atom and is a multi-step process involving the formation of a diazonium salt.

Step 4: Hydrolysis to DOC

- 0.9g of N-acetyl-4-chloro-2,5-dimethoxyamphetamine is refluxed for 22 hours in a solution of 3g of NaOH in 15ml of water and 30ml of ethylene glycol at an oil bath temperature of 140°C .
- After cooling, the solution is extracted with chloroform.
- The combined organic phases are washed with brine, dried over Na_2SO_4 , filtered, and the filtrate is concentrated under vacuum to yield 4-chloro-2,5-dimethoxyamphetamine (DOC).^[9]



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DOC Synthesis Workflow

Radioligand Binding Assay for 5-HT_{2A} Receptor

This protocol is a generalized method for a competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound for the human 5-HT_{2A} receptor.[4][10]

1. Membrane Preparation:

- Homogenize frozen tissue or washed cells expressing the human 5-HT_{2A} receptor in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Resuspend the pellet in fresh buffer and centrifuge again.
- Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.

- Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

- On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
- In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and a constant concentration of a suitable radioligand (e.g., [³H]Ketanserin).
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT_{2A} antagonist).
- Incubate the plate with gentle agitation.
- Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound and free radioligand.
- Wash the filters multiple times with ice-cold wash buffer.

3. Data Analysis:

- Dry the filter plate and add a scintillation cocktail.
- Count the radioactivity in a microplate scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT_{2A} receptor activation and psychedelic potential.^{[2][11]}

1. Animal Preparation and Habituation:

- Use male C57BL/6J mice.
- House the animals in a controlled environment.
- On the day of the experiment, allow the mice to acclimate to the testing room.
- Place each mouse individually in a transparent cylindrical observation chamber for a habituation period before drug administration.

2. Drug Administration:

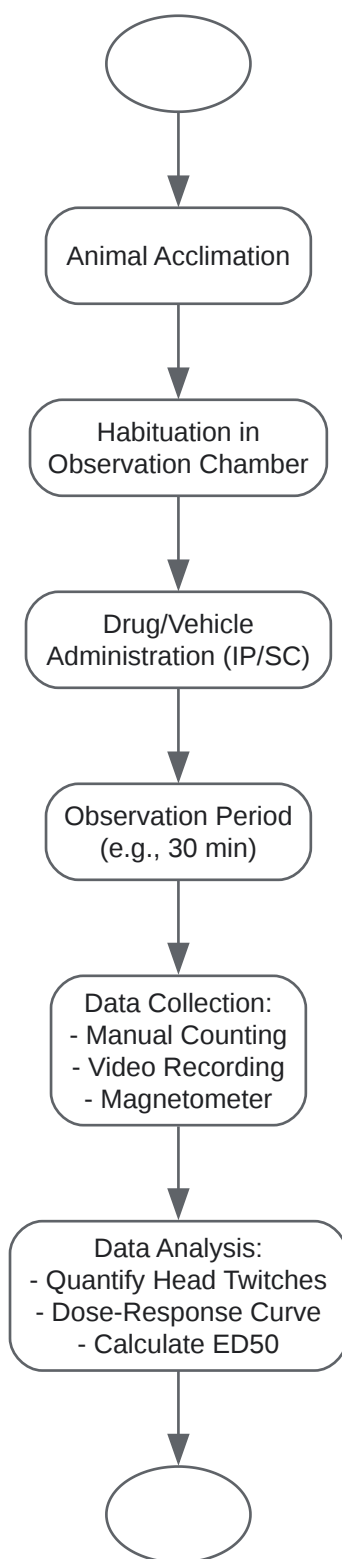
- Dissolve DOC in a suitable vehicle (e.g., saline).
- Administer the test compound (DOC at various doses) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

3. Observation and Data Collection:

- Immediately after injection, begin observing the mice for head twitches.
- The observation period typically lasts for a set duration (e.g., 30 minutes).
- Head twitches can be counted manually by a trained observer or recorded using a video camera for later analysis.
- Automated detection systems using a head-mounted magnet and a magnetometer coil can also be employed for more objective and high-throughput screening.^{[2][12]}

4. Data Analysis:

- Quantify the number of head twitches for each animal within the observation period.
- Analyze the data to determine the dose-response relationship for DOC-induced head twitches.
- Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310953#cas-number-536-25-4-scientific-data-and-literature]

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